molecular formula C9H14O3S B3045491 3-[2-(2-Methoxyethoxy)ethoxy]thiophene CAS No. 108580-09-2

3-[2-(2-Methoxyethoxy)ethoxy]thiophene

Cat. No.: B3045491
CAS No.: 108580-09-2
M. Wt: 202.27 g/mol
InChI Key: LHYNYTDUZMSYNO-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxyethoxy)ethoxy]thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methoxyethoxy)ethoxy]thiophene typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methoxyethoxy)ethoxy]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

3-[2-(2-Methoxyethoxy)ethoxy]thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(2-Methoxyethoxy)ethoxy]thiophene involves its ability to conduct both ions and electrons. This dual conductivity is facilitated by the ethylene glycol side chains, which enhance ion transport, and the conjugated thiophene backbone, which promotes electronic conductivity. The compound’s effectiveness in devices like OECTs is due to its ability to transduce ionic signals into electronic signals, making it suitable for bioelectronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Methoxyethoxy)ethoxy]thiophene is unique due to its combination of ethylene glycol side chains and a thiophene backbone, which provides a balance of ionic and electronic conductivity. This makes it particularly suitable for applications in organic electronics and bioelectronics, where both types of conductivity are essential.

Properties

IUPAC Name

3-[2-(2-methoxyethoxy)ethoxy]thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3S/c1-10-3-4-11-5-6-12-9-2-7-13-8-9/h2,7-8H,3-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYNYTDUZMSYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108580-10-5
Details Compound: Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer
Record name Thiophene, 3-[2-(2-methoxyethoxy)ethoxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108580-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30570746
Record name 3-[2-(2-Methoxyethoxy)ethoxy]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108580-09-2
Record name 3-[2-(2-Methoxyethoxy)ethoxy]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30570746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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